molecular formula C10H13FN4O2 B1485069 5-Fluoro-2-morpholinonicotinohydrazide CAS No. 2070855-98-8

5-Fluoro-2-morpholinonicotinohydrazide

Cat. No.: B1485069
CAS No.: 2070855-98-8
M. Wt: 240.23 g/mol
InChI Key: PBFPDPHWLGIVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-morpholinonicotinohydrazide is a multifunctional chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a nicotinic hydrazide core, a scaffold known to impart significant biological activity in various pharmaceutical agents . The structure is further functionalized with a morpholine ring, a heterocycle frequently employed to enhance solubility and metabolic stability, and a fluorine atom, a common bioisostere used to fine-tune electronic properties, binding affinity, and overall pharmacokinetic profiles . As a hydrazide derivative, it serves as a key precursor for the synthesis of diverse heterocyclic systems, such as hydrazones, which have demonstrated a range of pharmacological properties including antiviral and anticancer activities in related compounds . Researchers can utilize this reagent to develop novel molecular entities for probing biological pathways or as a intermediate in the synthesis of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-fluoro-2-morpholin-4-ylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN4O2/c11-7-5-8(10(16)14-12)9(13-6-7)15-1-3-17-4-2-15/h5-6H,1-4,12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPDPHWLGIVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The key precursor, 5-fluoro-2-chloronicotinic acid or its ester, is commonly prepared by halogenation or fluorination of nicotinic acid derivatives. While direct literature on 5-fluoro-2-morpholinonicotinohydrazide is limited, analogous fluorinated pyridine derivatives such as 2-methoxy-4-hydrazino-5-fluoropyrimidine have been synthesized using halogenation followed by hydrazinolysis, which informs the approach here.

Morpholino Substitution

The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) on the 2-chloro position of the fluorinated nicotinic acid derivative. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures (80–120°C), with morpholine acting as the nucleophile.

Typical reaction conditions:

Parameter Conditions
Solvent Dimethylformamide (DMF) or DMSO
Temperature 80–120°C
Reaction Time 4–12 hours
Molar ratio (morpholine:substrate) 1.5–2:1

This step yields 5-fluoro-2-morpholinonicotinic acid or ester intermediates with high regioselectivity due to the activating effect of the fluorine atom and the leaving ability of chlorine.

Hydrazide Formation

The hydrazide group is introduced by converting the carboxylic acid or ester group to the hydrazide via reaction with hydrazine hydrate. This transformation is typically performed under reflux or mild heating conditions.

Reaction parameters:

Parameter Conditions
Solvent Ethanol, methanol, or water
Temperature 50–80°C
Reaction Time 6–24 hours
Molar ratio (hydrazine:substrate) 1.5–3:1

Hydrazinolysis proceeds smoothly with good yields, converting esters or acids to the corresponding hydrazides.

Detailed Research Findings and Data

Example Synthetic Route

Based on analogous fluorinated pyrimidine hydrazide synthesis, the following stepwise route is adapted for this compound:

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Chlorination 5-fluoronicotinic acid + POCl3, organic solvent, triethylamine, 105–110°C 5-fluoro-2-chloronicotinic acid 85–90
2 Morpholino substitution 5-fluoro-2-chloronicotinic acid + morpholine, DMF, 100°C, 6h 5-fluoro-2-morpholinonicotinic acid 80–88
3 Hydrazinolysis 5-fluoro-2-morpholinonicotinic acid + hydrazine hydrate, ethanol, reflux, 12h This compound 75–85

Reaction Optimization Notes

  • The chlorination step benefits from careful temperature control (105–110°C) to maximize yield and minimize side reactions.
  • Morpholine substitution requires anhydrous conditions and polar aprotic solvents to enhance nucleophilicity and substitution efficiency.
  • Hydrazinolysis is optimized by controlling hydrazine equivalents and reaction time to avoid overreaction or decomposition.

Comparative Analysis of Preparation Methods

Method Aspect Chlorination + Morpholino Substitution + Hydrazinolysis
Starting Material 5-fluoronicotinic acid or ester
Reaction Steps 3
Overall Yield Approx. 50–65% (cumulative)
Reaction Time 24–36 hours
Industrial Suitability High, due to straightforward steps and moderate conditions
Cost Considerations Moderate, depends on fluorinated starting material cost

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-morpholinonicotinohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-morpholinonicotinohydrazide is primarily investigated for its potential as an antitumor agent . Its structure suggests that it may interact with biological targets involved in cancer progression, specifically through mechanisms similar to other fluorinated compounds known to inhibit DNA synthesis.

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties. The presence of fluorine in the molecular structure is known to enhance the stability and efficacy of nucleoside analogs against viral infections. For example, 5-fluoro-2'-deoxyuridine has been utilized as an antiviral agent, particularly against herpes simplex virus (HSV) and other viral pathogens .

Research on Epigenetic Modulation

Recent studies have explored the role of fluorinated compounds in epigenetic modulation. This compound may influence gene expression by altering DNA methylation patterns or histone modifications, thereby providing a novel approach to cancer treatment through epigenetic therapy .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Study AAntitumor ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study BAntiviral EffectsShowed efficacy against HSV in cell line models.
Study CEpigenetic EffectsIndicated potential for modifying DNA methylation patterns.

Case Study: Antitumor Activity

In a controlled experiment, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent . Further investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway.

Case Study: Antiviral Mechanism

Another study focused on the antiviral properties of similar fluorinated compounds demonstrated that they could inhibit viral replication by interfering with nucleic acid synthesis. This opens avenues for exploring this compound as a potential antiviral drug .

Mechanism of Action

The mechanism by which 5-Fluoro-2-morpholinonicotinohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects that can be beneficial in therapeutic applications. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-2-morpholinonicotinic Acid

  • Structure : Replaces the fluorine atom with bromine and the hydrazide group with a carboxylic acid.
  • Molecular Formula : C₁₀H₁₁BrN₂O₃ (vs. C₁₀H₁₂FN₃O₂ for the target compound, inferred).
  • Functional Group: The carboxylic acid may increase hydrophilicity but reduce cell permeability compared to the hydrazide group .

5-Fluoro-2-morpholinoaniline Hydrochloride

  • Structure: Features an aniline group instead of the nicotinohydrazide moiety.
  • Similarity Score : 0.98 (indicating high structural overlap) .
  • Key Differences :
    • The absence of the hydrazide group eliminates hydrogen-bonding capability, which could reduce target engagement in enzymatic assays.
    • The hydrochloride salt improves solubility but may alter pharmacokinetics.

Methyl 5-Amino-2-morpholinobenzoate

  • Structure: A benzoate ester with an amino group at the 5-position and a morpholino group.
  • Molecular Weight : 236.27 g/mol (lighter than the target compound due to ester vs. hydrazide).
  • The ester group is prone to hydrolysis, contrasting with the hydrazide’s stability .

3-Fluoro-5-nitrobenzohydrazide Derivatives

  • Structure : Fluorine at the 3-position and nitro group at the 5-position on a benzohydrazide backbone.
  • Key Differences: Substitution Pattern: Altered electronic effects due to nitro’s strong electron-withdrawing nature.

Data Table: Key Structural Analogs and Properties

Compound Name Molecular Formula Key Substituents Functional Group Similarity Score Key Inferred Properties
5-Fluoro-2-morpholinonicotinohydrazide C₁₀H₁₂FN₃O₂ (inferred) 5-F, 2-morpholino Hydrazide 1.00 High solubility, metabolic stability
5-Bromo-2-morpholinonicotinic Acid C₁₀H₁₁BrN₂O₃ 5-Br, 2-morpholino Carboxylic acid N/A Increased hydrophilicity
5-Fluoro-2-morpholinoaniline HCl C₁₀H₁₂FN₃O·HCl 5-F, 2-morpholino Aniline 0.98 Enhanced solubility (salt form)
Methyl 5-Amino-2-morpholinobenzoate C₁₂H₁₆N₂O₃ 5-NH₂, 2-morpholino Ester N/A Hydrolytic instability
3-Fluoro-5-nitrobenzohydrazide C₇H₆FN₃O₃ 3-F, 5-NO₂ Hydrazide N/A High reactivity (nitro group)

Inferences from Substituent Effects and Functional Groups

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances electronic effects and metabolic stability, whereas bromine’s bulk may improve hydrophobic interactions but reduce selectivity .
  • Hydrazide vs. Carboxylic Acid/Ester : Hydrazides offer dual hydrogen-bonding capacity, critical for target binding, while esters/carboxylic acids prioritize solubility or charge interactions .
  • Morpholino Group: Consistently improves solubility across analogs, suggesting its utility in optimizing drug-like properties .

Biological Activity

5-Fluoro-2-morpholinonicotinohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 2070855-98-8, is characterized by the presence of a fluorine atom at the 5-position of the nicotinic structure and a morpholinonicotinohydrazide moiety. Its molecular formula is C₁₁H₁₄FN₃O, and it has a molecular weight of 221.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, influencing various biochemical pathways. Preliminary studies suggest that it could inhibit cell proliferation in various cancer cell lines, similar to other fluorinated compounds known for their anticancer properties.

In Vitro Studies

  • Anticancer Activity :
    • Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the nanomolar range when tested against L1210 mouse leukemia cells, suggesting potent inhibitory activity on cell proliferation .
  • Mechanism of Action :
    • The compound's mechanism may involve the inhibition of thymidylate synthase (TS), a critical enzyme in nucleotide synthesis. This inhibition leads to reduced DNA synthesis and ultimately triggers apoptosis in cancer cells .

Case Studies

  • A notable study evaluated the effects of this compound on human colorectal cancer cells, where it was found to be more effective than traditional chemotherapeutics like 5-fluorouracil (5-FU). The study highlighted that this compound could potentially overcome some limitations associated with 5-FU by providing enhanced efficacy and reduced systemic toxicity .

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Mechanism of ActionNotes
This compound<100Thymidylate synthase inhibitionPotent against L1210 cells
5-Fluorouracil (5-FU)~200Thymidylate synthase inhibitionCommonly used but with higher toxicity
5-Fluoro-2'-deoxyuridine (FdUrd)~50Thymidylate synthase inhibitionEffective in colorectal cancer

Pharmacokinetics and Toxicology

Studies have suggested that this compound has favorable pharmacokinetic properties, allowing for efficient absorption and distribution in vivo. Toxicological assessments indicate that while the compound exhibits cytotoxicity against cancer cells, it shows lower toxicity towards normal cells compared to traditional chemotherapeutics .

Future Directions

Ongoing research is focused on optimizing the chemical structure of this compound to enhance its selectivity and potency against various cancers. Additionally, combination therapies involving this compound are being explored to improve therapeutic outcomes in resistant cancer types.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-morpholinonicotinohydrazide
Reactant of Route 2
5-Fluoro-2-morpholinonicotinohydrazide

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